1-Chloro-2-methylbutane

Descripción general

Descripción

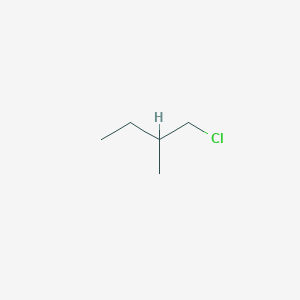

1-Chloro-2-methylbutane (CAS: 616-13-7) is a branched chlorinated alkane with the molecular formula C₅H₁₁Cl and a molecular weight of 106.59 g/mol. Key physical properties include:

- Boiling point: 100°C (at 750 mmHg)

- Density: 0.886 g/cm³

- Refractive index: 1.412

- Flash point: 0°C (flammable liquid) .

It is primarily used as a starting material in organic synthesis, particularly in radical reactions and alkylation processes. Its structure features a chlorine atom on the terminal carbon of a branched pentane chain, leading to distinct reactivity compared to linear or more substituted analogs .

Métodos De Preparación

Hydrochlorination of Alkenes

The hydrochlorination of alkenes represents a direct pathway to synthesize 1-chloro-2-methylbutane. This method involves the addition of hydrogen chloride (HCl) to an unsaturated hydrocarbon, typically in the presence of a catalyst.

Reaction Mechanism and Conditions

In a process analogous to the synthesis of 1-chloro-2-butene , 2-methyl-1-butene reacts with HCl under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where HCl donates a proton to form a carbocation intermediate, followed by chloride ion attack. Optimized parameters include:

A batchwise example involves charging 37 moles of HCl and 37 moles of 2-methyl-1-butene into a reactor containing CuCl and acetic acid. After 6 hours at 60°C, the organic layer is isolated, yielding this compound with minimal byproducts .

Continuous Flow Systems

The CN102229522B patent highlights the use of cation exchange resins in continuous flow reactors for related chlorohydrin syntheses. Adapting this approach, a stainless steel tube (0.1–0.5 m diameter) packed with resin could facilitate the hydrochlorination of 2-methyl-1-butene. Key advantages include:

Nucleophilic Substitution from Alcohols

2-Methyl-1-butanol serves as a precursor for this compound through acid-catalyzed substitution. This method avoids alkene intermediates and leverages inexpensive starting materials.

Acid-Catalyzed Chlorination

Concentrated sulfuric acid (H₂SO₄) or tosic acid catalyzes the reaction between 2-methyl-1-butanol and HCl:

-

Stir 2-methyl-1-butanol with 95% H₂SO₄ at 25°C for 12 hours.

-

Add HCl gas gradually to maintain a 1:1 molar ratio.

-

Wash the product with saturated Na₂CO₃ and water.

-

Dry over anhydrous MgSO₄ and distill under reduced pressure.

Performance Metrics :

Purification and Isolation Techniques

Post-synthesis purification ensures high-purity this compound, critical for pharmaceutical and agrochemical applications.

Ozonolysis-Assisted Refinement

Contaminants such as unsaturated isomers are eliminated via ozonolysis :

-

Bubble ozone-enriched oxygen through the crude product.

-

Hydrolyze ozonides with sodium bicarbonate.

-

Extract with dichloromethane and distill.

Distillation Parameters

Fractional distillation under vacuum achieves enantiomeric separation:

| Parameter | Value | Source |

|---|---|---|

| Boiling Point | 100°C (760 mmHg) | |

| Optical Rotation | [α]D +1.64° (neat) | |

| Purity Post-Distillation | >99% |

Industrial-Scale Considerations

Catalytic System Design

Solid acid catalysts (e.g., cation exchange resins) reduce wastewater generation compared to liquid acids . A multi-tubular reactor configuration enhances heat transfer and throughput:

Environmental and Economic Impact

Analytical Validation

Spectroscopic Characterization

-

IR/Raman : Peaks at 650 cm⁻¹ (C-Cl stretch) and 1450 cm⁻¹ (CH₂ bend)

-

NMR : δ 1.6 ppm (triplet, CH₂Cl), δ 1.2 ppm (multiplet, CH(CH₃)₂)

Thermodynamic Data

Análisis De Reacciones Químicas

1-Chloro-2-methylbutane undergoes several types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.

Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide, this compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Aplicaciones Científicas De Investigación

Synthesis of Chiral Compounds

1-Chloro-2-methylbutane is primarily utilized as an intermediate in the synthesis of chiral compounds, which are crucial in the pharmaceutical industry for developing drugs with specific biological activities. This compound allows chemists to create enantiomerically pure substances necessary for effective therapeutic agents .

Organic Synthesis

The compound serves as a reagent in various organic synthesis reactions, particularly in the production of complex organic molecules. It is commonly employed in nucleophilic substitution reactions, where it can react with nucleophiles to form new carbon bonds .

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound contributes to the formulation of unique scent profiles. Its ability to enhance consumer products such as perfumes and food items makes it a valuable ingredient in this industry .

Environmental Chemistry

The compound's properties allow it to be used in environmental studies, particularly in understanding the behavior of chlorinated compounds. This knowledge aids in developing methods for pollution control and remediation efforts .

Toxicological Studies

Research has shown that exposure to this compound can lead to significant health effects in laboratory animals. For instance, studies involving Fischer 344 rats indicated that high doses resulted in increased incidences of neoplasms in various organs, including the nasal cavity and forestomach . These findings underscore the importance of safety measures when handling this compound.

Metabolic Studies

Metabolic experiments have demonstrated that this compound is rapidly absorbed and excreted by organisms. In studies with male B6C3F1 mice, approximately 46% of the administered dose was found in urine within 24 hours, indicating efficient metabolism and elimination pathways . The primary urinary metabolite identified was trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid, highlighting its metabolic transformation .

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-methylbutane primarily involves its participation in substitution and elimination reactions:

Substitution Mechanism: In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound.

Elimination Mechanism: In elimination reactions, a base removes a proton from the β-carbon, leading to the formation of a double bond and the release of a chloride ion.

Comparación Con Compuestos Similares

Comparison with Similar Chlorinated Alkanes

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Structural Feature |

|---|---|---|---|---|---|

| 1-Chloro-2-methylbutane | C₅H₁₁Cl | 106.59 | 100 | 0.886 | Chlorine on terminal primary C |

| 2-Chloro-2-methylbutane | C₅H₁₁Cl | 106.59 | ~95* | ~0.87* | Chlorine on tertiary C |

| 1-Chlorobutane | C₄H₉Cl | 92.56 | 78.5 | 0.886 | Linear primary chloride |

| 1-Chloro-3-methylbutane | C₅H₁₁Cl | 106.59 | ~98* | ~0.88* | Chlorine on secondary C |

| 2-Chloro-3-methylbutane | C₅H₁₁Cl | 106.59 | ~105* | ~0.89* | Chlorine on secondary C |

| 1-Chloro-2,2-dimethylbutane | C₆H₁₃Cl | 120.62 | ~90* | ~0.84* | Highly branched tertiary chloride |

Key Observations :

- Branching and substitution significantly affect boiling points and densities. Tertiary chlorides (e.g., 2-chloro-2-methylbutane) generally have lower boiling points than secondary or primary analogs due to reduced surface area for intermolecular interactions.

- 1-Chlorobutane (linear primary chloride) has a notably lower boiling point (78.5°C) compared to branched isomers, highlighting the impact of branching on physical properties .

Radical Chlorination of 2-Methylbutane

This compound is one of several products formed during the radical chlorination of 2-methylbutane. Product distribution depends on hydrogen atom reactivity (tertiary > secondary > primary) and their abundance:

- Theoretical product ratios :

- Experimental yields slightly deviate due to kinetic factors, but 2-chloro-3-methylbutane remains the major product (33–36.4%) .

Markovnikov Addition

In contrast, 2-chloro-2-methylbutane is the major product when HCl adds to 2-methyl-2-butene, following Markovnikov’s rule. This highlights the distinct synthesis pathways for structural isomers .

Analytical Differentiation

Using GC-ICP-MS/MS , chlorinated compounds can be speciated based on polarity. For example:

Actividad Biológica

1-Chloro-2-methylbutane, a chlorinated hydrocarbon, has garnered attention in various fields, including organic chemistry and toxicology. This article delves into its biological activity, encompassing its chemical properties, metabolic pathways, toxicological effects, and potential applications.

This compound (CHCl) is a colorless liquid with a boiling point of approximately 90 °C and a flash point of 0 °C. It is classified as a flammable liquid and poses various hazards, including potential carcinogenicity and reproductive toxicity . The compound is structurally characterized by the presence of a chlorine atom attached to the second carbon of a branched chain alkane.

Metabolism and Toxicokinetics

Research indicates that this compound undergoes rapid absorption and metabolism in biological systems. In animal studies, it was shown to be extensively absorbed following oral administration. Approximately 92% of a single dose was eliminated within 24 hours, with significant amounts found in urine and exhaled air as carbon dioxide .

Table 1: Metabolic Pathways of this compound

| Metabolite | Concentration in Tissues | Excretion Route |

|---|---|---|

| Unchanged compound | High in liver and kidney | Urine (35%), Exhalation (52%) |

| Trans-1-chloro-2-methylbutene | Moderate | Urine |

Carcinogenicity

This compound has been investigated for its carcinogenic potential. In rodent studies, it produced significant neoplasms in the forestomach of both male and female mice, as well as preputial gland neoplasms in males. The incidence of squamous-cell papillomas was notably higher in treated groups compared to controls .

Table 2: Summary of Carcinogenic Effects in Animal Studies

| Species | Dose (mg/kg bw) | Observed Effects |

|---|---|---|

| B6C3F1 Mice | 0, 100, 200 | Forestomach neoplasms; reduced survival |

| Fischer 344 Rats | 0, 100, 200 | Nasal cavity carcinomas; oral cavity tumors |

Reproductive Toxicity

While specific data on human reproductive toxicity are lacking, animal studies have indicated potential effects on reproductive organs. Changes were noted in the bone marrow and lymphoid tissues at higher doses .

Case Studies

A notable case study involved administering varying doses of this compound to groups of Fischer 344 rats. Results indicated dose-dependent necrosis in the small intestine and significant atrophy of lymphoid tissues at doses above 125 mg/kg bw .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-2-methylbutane, and how can product purity be optimized?

- Methodological Answer : this compound is primarily synthesized via radical chlorination of 2-methylbutane. The reaction involves photolysis of Cl₂ under controlled conditions to generate chlorine radicals, which abstract hydrogen atoms from the alkane. Product distribution depends on the relative reactivity of tertiary, secondary, and primary hydrogens (tert > sec > prim). To optimize purity, fractional distillation is recommended due to differences in boiling points among isomers (e.g., this compound boils at ~100°C ). Post-synthesis characterization using gas chromatography (GC) or nuclear magnetic resonance (NMR) ensures purity and structural confirmation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : Infrared (IR) and Raman spectroscopy are effective for identifying functional groups and molecular vibrations. The C-Cl stretch in this compound appears near 550–650 cm⁻¹ in IR spectra. For structural elucidation, ¹H and ¹³C NMR can resolve branching patterns: tertiary carbons resonate at ~30–35 ppm (¹³C), while methyl groups appear at ~20–25 ppm . Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks at m/z 106 (C₅H₁₁Cl⁺) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Due to its high flammability (flash point: 0°C) and volatility, use spark-free equipment and ground containers to prevent static discharge. Personal protective equipment (PPE), including nitrile gloves and chemical goggles, is mandatory. Storage should comply with OSHA standards: keep in a well-ventilated, cool area away from oxidizers . Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .

Advanced Research Questions

Q. How do statistical and reactivity factors influence product distribution in the radical chlorination of 2-methylbutane?

- Methodological Answer : Product ratios depend on both hydrogen abundance and radical stability. Tertiary hydrogens (reactivity factor: 5) are abstracted preferentially over secondary (4) and primary (1). For 2-methylbutane, the theoretical product distribution is calculated as:

- This compound: (6 primary H) × 1 = 27.3%

- 2-Chloro-2-methylbutane: (1 tertiary H) × 5 = 22.7%

- 2-Chloro-3-methylbutane: (2 secondary H) × 4 = 36.4%

Experimental data (30% this compound, 33% 2-chloro-3-methylbutane) deviate slightly due to competing chain-termination pathways and solvent effects .

Q. How can stereochemical analysis resolve chirality in chloroalkane derivatives like this compound?

- Methodological Answer : this compound lacks chiral centers (no asymmetric carbon), but its isomers (e.g., 2-chloro-3-methylbutane) may exhibit chirality. For chiral derivatives, enantiomeric resolution requires chiral chromatography (e.g., using β-cyclodextrin columns) or polarimetry to measure optical rotation. Diastereomers, such as those in 2-chloro-3-methylbutane, can be separated via fractional crystallization or GC with enantioselective stationary phases .

Q. How do discrepancies between theoretical and experimental product ratios arise in radical chlorination studies?

- Methodological Answer : Discrepancies (e.g., predicted 27.3% vs. observed 30% for this compound) stem from:

- Reaction conditions : Higher temperatures favor less selective radical propagation.

- Radical stability : Tertiary radicals form faster but may recombine prematurely.

- Solvent effects : Polar solvents stabilize transition states, altering selectivity .

Computational modeling (e.g., DFT calculations) can reconcile these factors by simulating transition-state energies .

Q. What strategies validate contradictory spectral data for this compound across studies?

- Methodological Answer : Cross-validation using complementary techniques is essential. For example, IR absorption inconsistencies for C-Cl stretches may arise from sample purity or instrument calibration. Reproducing spectra with standardized protocols (e.g., KBr pellet preparation for IR) and cross-referencing with high-resolution MS or X-ray crystallography (if crystalline) resolves ambiguities .

Propiedades

IUPAC Name |

1-chloro-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAKWOFEHSYKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883245 | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-13-7 | |

| Record name | 1-Chloro-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.